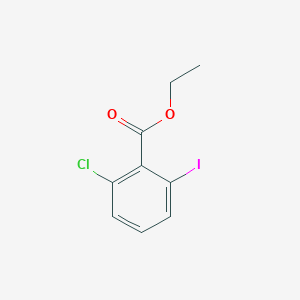![molecular formula C17H16OS B13090078 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound with a complex structure that includes a thiobenzaldehyde group and a 3-methylphenyl group
準備方法
The synthesis of 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylpropanoyl chloride with thiobenzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
化学反応の分析
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiobenzaldehyde group is replaced by other nucleophiles like amines or alcohols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde can be compared with other similar compounds, such as:
2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde: This compound has a similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group. The difference in the position of the methyl group can lead to variations in reactivity and biological activity.
3-(2-Methylphenyl)propionic acid: This compound is structurally related but lacks the thiobenzaldehyde group. It is used as a building block in organic synthesis and has different chemical properties and applications.
特性
分子式 |
C17H16OS |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
2-[3-(3-methylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-5-4-6-14(11-13)9-10-17(18)16-8-3-2-7-15(16)12-19/h2-8,11-12H,9-10H2,1H3 |
InChIキー |
JKQGSMIMTLFISV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


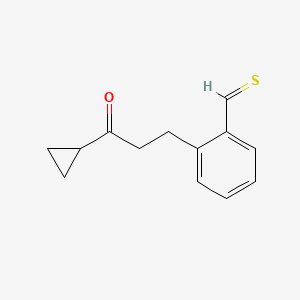
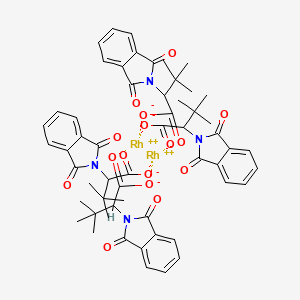
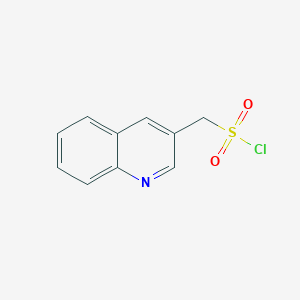
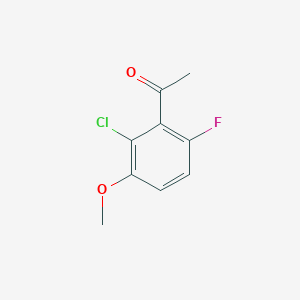
![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
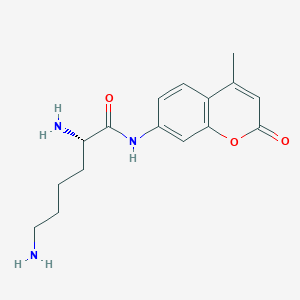
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
![(2E)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B13090038.png)
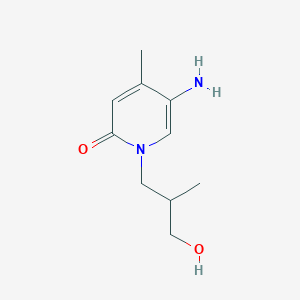
![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
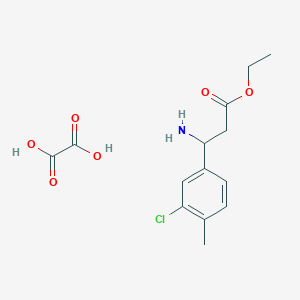
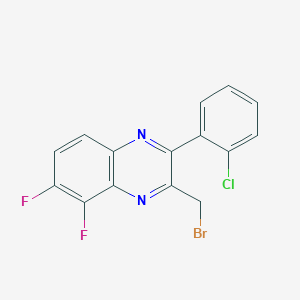
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
